(S)-3-(Thiophen-2-ylthio)butanoic acid

Catalog No.
S1529525
CAS No.
133359-80-5
M.F
C8H10O2S2
M. Wt
202.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(Thiophen-2-ylthio)butanoic acid

CAS Number

133359-80-5

Product Name

(S)-3-(Thiophen-2-ylthio)butanoic acid

IUPAC Name

(3S)-3-thiophen-2-ylsulfanylbutanoic acid

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

InChI

InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

SIFFRIHCTBGQTC-LURJTMIESA-N

SMILES

CC(CC(=O)O)SC1=CC=CS1

Canonical SMILES

CC(CC(=O)O)SC1=CC=CS1

Isomeric SMILES

C[C@@H](CC(=O)O)SC1=CC=CS1

The exact mass of the compound (S)-3-(Thiophen-2-ylthio)butanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral compound characterized by a thiophenyl group attached to a butanoic acid backbone. Its molecular formula is C8H10O2S2, and it has a molecular weight of approximately 202.29 g/mol. The compound features a sulfur atom connected to the thiophenyl ring, contributing to its unique chemical properties. The density of this compound is 1.303 g/cm³, and it has a boiling point of 354.61ºC at 760 mmHg, while its flash point is recorded at 168.26ºC .

Typical for carboxylic acids and thiol compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Reduction of the carboxylic acid group can yield alcohols.
  • Nucleophilic Substitution: The thiophenyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

These reactions highlight the compound's potential as a building block in synthetic organic chemistry.

The synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid typically involves the following methods:

  • Starting Materials: The synthesis often begins with commercially available thiophenes and butanoic acid derivatives.
  • Reagents: Common reagents include sulfur sources for thiolation and coupling agents to facilitate the formation of the thiophenylthio group.
  • Reaction Conditions: Reactions may require specific conditions such as temperature control and inert atmospheres to prevent oxidation or side reactions.

A detailed synthetic route may include:

  • Thiolation of butanoic acid using thiophenol derivatives.
  • Subsequent purification steps such as recrystallization or chromatography to isolate the desired product.

(S)-3-(Thiophen-2-ylthio)butanoic acid finds applications primarily in medicinal chemistry as an intermediate in drug synthesis. Its role in producing carbonic anhydrase inhibitors underscores its importance in developing treatments for conditions like glaucoma. Additionally, due to its unique chemical structure, it may serve as a precursor for other bioactive compounds.

Several compounds share structural similarities with (S)-3-(Thiophen-2-ylthio)butanoic acid, each possessing unique properties:

Compound NameCAS NumberUnique Features
3-(Thiophen-2-ylthio)butanoic acid120279-20-1Different stereochemistry; less studied
(S)-3-(2-Thienylthio)butyric acid133359-80-5Similar structure; used in similar applications
Butanoic acid derivativesVariousBroader category; varying functional groups

The uniqueness of (S)-3-(Thiophen-2-ylthio)butanoic acid lies in its specific chiral configuration and the presence of both sulfur atoms and a thiophenyl group, which influence its reactivity and biological activity compared to other butanoic acid derivatives.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133359-80-5

Dates

Last modified: 07-17-2023

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